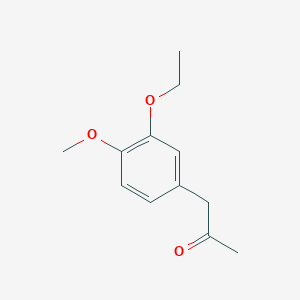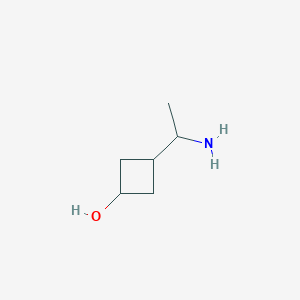
2-Amino-5-methylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-methylthiazole-4-carboxamide is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylthiazole-4-carboxamide typically involves the reaction of 2-amino-5-methylthiazole with appropriate carboxylating agents. One common method includes the use of ethyl 2-aminothiazole-4-carboxylate as a starting material, which is then reacted with various aldehydes or ketones in the presence of glacial acetic acid and ethanol . The reaction mixture is usually stirred and refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-5-methylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various electrophiles are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-5-methylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-methylthiazole-4-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparación Con Compuestos Similares
2-Amino-4-methylthiazole: Shares a similar thiazole ring structure but differs in the position of the amino group.
2-Amino-5-bromo-4-methylthiazole: Contains a bromine atom, which imparts different chemical properties.
2-Amino-4,5-dimethylthiazole: Features an additional methyl group, affecting its reactivity and biological activity
Uniqueness: 2-Amino-5-methylthiazole-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activities. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in various research fields .
Propiedades
Fórmula molecular |
C5H7N3OS |
|---|---|
Peso molecular |
157.20 g/mol |
Nombre IUPAC |
2-amino-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-2-3(4(6)9)8-5(7)10-2/h1H3,(H2,6,9)(H2,7,8) |
Clave InChI |
HBFXTTKYNBWXQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(S1)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)

![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)



![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)
